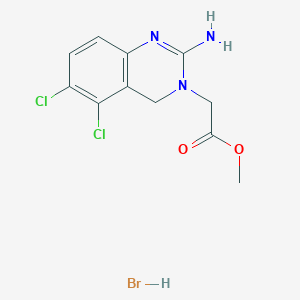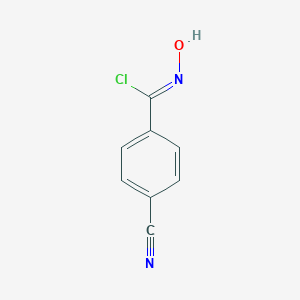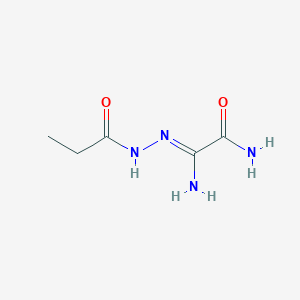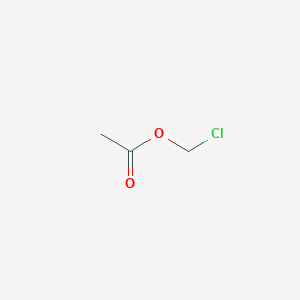
7-(Bromoethoxyphenyl)tetrahydropalmatine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Bromoethoxyphenyl)tetrahydropalmatine (BEP) is a synthetic compound that belongs to the class of tetrahydroprotoberberine alkaloids. It has been widely studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.
Mechanism of Action
The exact mechanism of action of 7-(Bromoethoxyphenyl)tetrahydropalmatine is not fully understood, but it is thought to act on various neurotransmitter systems in the brain, including the dopamine, serotonin, and opioid systems. 7-(Bromoethoxyphenyl)tetrahydropalmatine has been shown to act as a dopamine receptor antagonist, which may contribute to its analgesic and anti-addictive effects. It has also been shown to modulate the activity of the mu and delta opioid receptors, which may contribute to its analgesic and anti-addictive effects.
Biochemical and Physiological Effects
7-(Bromoethoxyphenyl)tetrahydropalmatine has been shown to have various biochemical and physiological effects in animal models and human clinical trials. It has been shown to reduce pain sensitivity and increase pain threshold in animal models of acute and chronic pain. It has also been shown to reduce withdrawal symptoms and drug-seeking behavior in animal models of opioid addiction. In addition, 7-(Bromoethoxyphenyl)tetrahydropalmatine has been shown to have neuroprotective effects and improve motor function in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
7-(Bromoethoxyphenyl)tetrahydropalmatine has several advantages for lab experiments, including its relatively simple synthesis method and its well-characterized pharmacological properties. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.
Future Directions
There are several future directions for research on 7-(Bromoethoxyphenyl)tetrahydropalmatine, including further studies on its mechanism of action and potential therapeutic applications. One area of research could be the development of novel 7-(Bromoethoxyphenyl)tetrahydropalmatine derivatives with improved pharmacological properties and reduced toxicity. Another area of research could be the investigation of 7-(Bromoethoxyphenyl)tetrahydropalmatine as a potential treatment for other neurological disorders, such as Alzheimer's disease and Huntington's disease. Overall, 7-(Bromoethoxyphenyl)tetrahydropalmatine has shown promising results in preclinical and clinical studies, and further research is needed to fully understand its potential therapeutic applications.
Synthesis Methods
7-(Bromoethoxyphenyl)tetrahydropalmatine can be synthesized using various methods, including the Pictet-Spengler reaction and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form a tetrahydroisoquinoline intermediate, which is then brominated and alkylated to form 7-(Bromoethoxyphenyl)tetrahydropalmatine. The Mannich reaction involves the condensation of an aldehyde or ketone with an amine and a secondary amine to form a β-amino carbonyl intermediate, which is then brominated and reduced to form 7-(Bromoethoxyphenyl)tetrahydropalmatine.
Scientific Research Applications
7-(Bromoethoxyphenyl)tetrahydropalmatine has been studied for its potential therapeutic applications in various areas, including pain management, addiction treatment, and neurological disorders. It has been shown to have analgesic effects in animal models of acute and chronic pain, as well as in human clinical trials. 7-(Bromoethoxyphenyl)tetrahydropalmatine has also been studied for its potential to treat opioid addiction, as it has been shown to reduce withdrawal symptoms and drug-seeking behavior in animal models. In addition, 7-(Bromoethoxyphenyl)tetrahydropalmatine has been investigated for its potential to treat neurological disorders such as Parkinson's disease, as it has been shown to have neuroprotective effects and improve motor function in animal models.
properties
CAS RN |
121447-96-9 |
|---|---|
Product Name |
7-(Bromoethoxyphenyl)tetrahydropalmatine |
Molecular Formula |
C29H33BrNO5+ |
Molecular Weight |
555.5 g/mol |
IUPAC Name |
7-[2-(2-bromoethoxy)phenyl]-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium |
InChI |
InChI=1S/C29H33BrNO5/c1-32-26-10-9-19-15-24-21-17-28(34-3)27(33-2)16-20(21)11-13-31(24,18-22(19)29(26)35-4)23-7-5-6-8-25(23)36-14-12-30/h5-10,16-17,24H,11-15,18H2,1-4H3/q+1 |
InChI Key |
NPSIQLUTTDUDNB-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CC[N+]3(C2)C5=CC=CC=C5OCCBr)OC)OC)C=C1)OC |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CC[N+]3(C2)C5=CC=CC=C5OCCBr)OC)OC)C=C1)OC |
synonyms |
7-(bromoethoxyphenyl)tetrahydropalmatine 7-BEBTP 7-bromoethoxybenzene-tetrahydropalmatine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3,4,6-Trimethylbenzo[d]isoxazole](/img/structure/B52284.png)


